molecular formula C18H35NO3 B3833301 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol

2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol

Cat. No. B3833301
M. Wt: 313.5 g/mol
InChI Key: KGIKPAIYPFSART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol, also known as CHAPS, is a zwitterionic detergent used in various biochemical and biophysical applications. CHAPS is a non-denaturing detergent that is commonly used to solubilize and stabilize membrane proteins. CHAPS is also used in various scientific research applications due to its unique properties.

Scientific Research Applications

2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is widely used in scientific research applications, particularly in studies involving membrane proteins. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is used to solubilize and stabilize membrane proteins, making them more amenable to study. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is also used in various other applications, including protein purification, enzyme assays, and chromatography.

Mechanism of Action

2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is a non-denaturing detergent that works by surrounding the hydrophobic regions of membrane proteins, thereby stabilizing them in solution. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol also has a unique zwitterionic structure that allows it to interact with both hydrophobic and hydrophilic regions of membrane proteins.
Biochemical and Physiological Effects
2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol has been shown to have minimal effects on the activity and structure of membrane proteins, making it an ideal detergent for studies involving these proteins. 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol is also relatively non-toxic and is easily removed from protein samples, making it a preferred choice for protein purification and analysis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol in lab experiments include its ability to solubilize and stabilize membrane proteins, its minimal effects on protein structure and activity, and its ease of removal from protein samples. However, 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol does have some limitations, including its relatively high cost compared to other detergents and its potential to interfere with certain assays.

Future Directions

There are several future directions for research involving 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol. One area of research is the development of new detergents with improved solubilization and stabilization properties for membrane proteins. Another area of research is the use of 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol in combination with other detergents to improve the solubilization and stabilization of membrane proteins. Additionally, research is needed to further understand the mechanism of action of 2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol and its effects on protein structure and activity.

properties

IUPAC Name

2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c20-13-18(14-21,15-22)19(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h16-17,20-22H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIKPAIYPFSART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(CC2CCCCC2)C(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.